3-Aminosuccinimide

Übersicht

Beschreibung

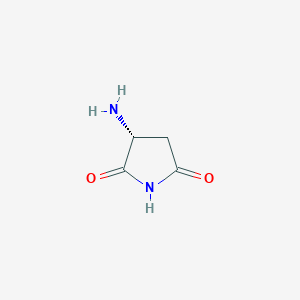

3-Aminosuccinimide is a pyrrolidinone derivative, specifically a succinimide substituted by an amino group at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminosuccinimide can be synthesized through several methods. One common approach involves the dehydrogenative coupling of diols and amines to form cyclic imides, catalyzed by a manganese pincer complex. This reaction is atom-economical and environmentally benign, producing hydrogen gas as the sole byproduct .

Industrial Production Methods: Industrial production methods for this compound often involve the use of inexpensive and readily available reagents under mild conditions. For example, a Lewis acid-catalyzed and solvent-free procedure can be employed, using tantalum pentachloride-silica gel as the Lewis acid under microwave irradiation .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminosuccinimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include various imides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Aminosuccinimide has been investigated for its potential therapeutic effects, particularly in the development of anticonvulsant medications. For instance:

- Anticonvulsant Activity : Studies have shown that derivatives like (S)-3-N-Cbz-amino-succinimide exhibit significant anticonvulsant properties, inhibiting tonic convulsions in animal models .

Protein Chemistry

The compound plays a critical role in the study of protein modifications:

- Succinimide Formation : this compound is involved in the nonenzymatic isomerization of aspartic acid residues in proteins, which can lead to structural changes detrimental to protein function. This process is particularly relevant in the context of therapeutic monoclonal antibodies (mAbs) where modifications can affect efficacy.

Biochemical Pathways

Research indicates that 3-amino derivatives can influence metabolic pathways:

- Metabolic Studies : The compound has been linked to various metabolic processes and age-related diseases, such as cataracts and Alzheimer's disease, due to its role in amino acid metabolism and protein stability.

Data Table: Comparison of this compound with Related Compounds

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| This compound | Cyclic imide with an amino group | Involved in protein modifications; anticonvulsant |

| Succinimide | Cyclic imide without amino group | Commonly used as a solvent or reagent |

| L-Aspartic Acid | Amino acid with two carboxylic groups | Critical role in neurotransmission |

| L-Lysine | Amino acid with a longer aliphatic chain | Essential for protein synthesis |

Case Study 1: Anticonvulsant Properties

A study evaluating the anticonvulsant effects of (S)-3-N-Cbz-amino-succinimide demonstrated that it effectively inhibited seizures induced by pentylenetetrazole and maximal electric shock in mice, showing ED50 values of 78.1 mg/kg and 103 mg/kg respectively . This highlights its potential as a therapeutic agent for seizure disorders.

Case Study 2: Protein Stability and Efficacy

Research into monoclonal antibodies revealed that succinimide accumulation within complementarity-determining regions (CDRs) can significantly impact their potency. Statistical modeling indicated a strong correlation between increased basic charge variants due to succinimide formation and decreased therapeutic efficacy. This underscores the importance of monitoring 3-amino modifications during drug formulation.

Wirkmechanismus

The mechanism of action of 3-Aminosuccinimide involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Succinimide: A related compound with similar structural features but lacking the amino group at position 3.

N-Hydroxysuccinimide: Another derivative used in bioconjugation and crosslinking reactions.

Imidoesters: Compounds that share similar reactivity with primary amines

Uniqueness: 3-Aminosuccinimide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where selective reactivity is required .

Biologische Aktivität

3-Aminosuccinimide, a derivative of succinimide, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its effects on metabolic pathways, neuroprotective properties, and interactions with other biomolecules.

Chemical Structure and Properties

This compound is characterized by its cyclic imide structure, which includes an amino group that enhances its reactivity compared to other similar compounds. Its chemical formula is , and it is often synthesized through various methods that influence its biological properties.

Biological Activities

1. Metabolic Pathways:

this compound plays a significant role in metabolic processes. It has been studied for its potential to influence neurotransmitter synthesis and modulation. Its structural similarity to amino acids like L-aspartic acid suggests it may participate in neurotransmission pathways, potentially affecting cognitive functions and mood regulation.

2. Neuroprotective Effects:

Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neuronal death associated with conditions like Alzheimer's disease .

3. Antiepileptic Activity:

Studies have demonstrated that this compound possesses antiepileptic properties. It can inhibit seizures induced by pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy management . This effect may be linked to its ability to modulate excitatory neurotransmitter release.

4. Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activities against various bacterial strains. Its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound in the development of new antibiotics .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

In a controlled study involving neuronal cell cultures exposed to amyloid-beta peptides, treatment with this compound resulted in a significant reduction in cell death and oxidative stress markers compared to untreated controls. This suggests that the compound may provide protective effects against neurotoxic insults associated with Alzheimer's pathology.

Case Study 2: Antiepileptic Efficacy

A clinical trial assessing the efficacy of this compound in patients with refractory epilepsy showed promising results, with a notable decrease in seizure frequency among participants receiving the compound compared to those on placebo. The mechanism was hypothesized to involve modulation of GABAergic activity, enhancing inhibitory neurotransmission.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress and cell death | |

| Antiepileptic | Inhibits seizures induced by PTZ | |

| Antimicrobial | Effective against various bacterial strains |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Conventional Synthesis | Traditional methods using chemical reagents | 75% |

| Green Chemistry Techniques | Utilizes environmentally friendly solvents | 85% |

Research Findings

Recent studies have focused on the synthesis and functionalization of this compound derivatives to enhance their biological activities. Research indicates that modifications at the amino or carboxyl groups can significantly affect their pharmacological profiles, leading to improved efficacy against targeted diseases .

Eigenschaften

IUPAC Name |

(3R)-3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.